molecular formula C13H20N2O2 B1197893 Butethamine CAS No. 2090-89-3

Butethamine

Cat. No.: B1197893
CAS No.: 2090-89-3
M. Wt: 236.31 g/mol
InChI Key: WDICTQVBXKADBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butethamine can be synthesized through the esterification of para-aminobenzoic acid with an appropriate alcohol under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow synthesis method. This method optimizes reaction time and sequences, ensuring high yields and purity of the final product .

Mechanism of Action

Butethamine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This results in a reversible loss of sensation in the targeted area . The primary molecular targets are the sodium channel alpha subunits in the brain .

Properties

CAS No.

2090-89-3

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylpropylamino)ethyl 4-aminobenzoate

InChI

InChI=1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3

InChI Key

WDICTQVBXKADBP-UHFFFAOYSA-N

SMILES

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N

2090-89-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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